Ganciclovir - 82410-32-0

Ganciclovir

Catalog Number: EVT-506021
CAS Number: 82410-32-0
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganciclovir is a synthetic analogue of 2'-deoxy-guanosine, classified as a nucleoside analogue. [] Its primary role in scientific research is as an antiviral agent, specifically targeting the replication of herpesviruses, including Cytomegalovirus (CMV). [, , ] Ganciclovir's selective action against viral DNA polymerase makes it a valuable tool for studying viral replication mechanisms and developing antiviral strategies. [, ]

Cidofovir

Relevance: Cidofovir and ganciclovir share a common target, viral DNA polymerase, but have distinct mechanisms of action. While ganciclovir requires phosphorylation by viral and cellular kinases, cidofovir is already a phosphorylated analogue. This difference in activation pathways may contribute to their distinct resistance profiles. Cidofovir is often used as a second-line agent for the treatment of ganciclovir-resistant CMV infections [].

Foscarnet

Relevance: Foscarnet and ganciclovir both target CMV DNA polymerase but through different mechanisms. Foscarnet directly inhibits the enzyme, while ganciclovir requires phosphorylation to become an active inhibitor. This difference in mechanism of action makes foscarnet effective against some ganciclovir-resistant CMV strains. Similar to cidofovir, foscarnet is often employed as a second-line treatment option for ganciclovir-resistant CMV infections [, ].

Valganciclovir

Relevance: Valganciclovir is metabolized into ganciclovir in vivo, and therefore, it shares the same mechanism of action and targets as ganciclovir [, , ]. Due to its superior oral bioavailability, valganciclovir is often preferred over ganciclovir for oral administration, improving patient compliance and convenience, particularly for long-term prophylaxis [, , ].

Maribavir

Relevance: Maribavir differs from ganciclovir in its mechanism of action, targeting the viral UL97 protein kinase instead of DNA polymerase []. This different target makes maribavir a potential alternative for treating ganciclovir-resistant CMV infections [].

Synthesis Analysis

The synthesis of ganciclovir can be achieved through several methods, with one notable process involving the alkylation of guanine derivatives. A common synthetic route starts with diacetyl guanine, which is reacted with 2-acetoxymethoxy-1,3-diacetoxy propane in the presence of p-toluene sulfonic acid as a catalyst. The reaction is typically carried out in N,N-dimethylformamide at elevated temperatures (95°C to 100°C) for approximately 42 hours. Following the reaction, the solvents are removed under reduced pressure to yield a syrupy product, which is then hydrolyzed to produce ganciclovir .

Another method involves the use of long-chain lipid conjugates to enhance bioavailability. This process typically employs esterification reactions under inert conditions using coupling agents such as 4-dimethylaminopyridine and dicyclohexylcarbodiimide. The resulting prodrugs are synthesized by activating hydroxyl groups on ganciclovir and carboxyl groups on lipids .

Molecular Structure Analysis

Ganciclovir features a unique molecular structure characterized by its acyclic nucleoside form. The structural formula can be represented as follows:

C13H17N5O4\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}_{4}

The compound consists of a guanine base linked to a propylene glycol side chain. The presence of hydroxyl groups at positions 1 and 3 contributes to its solubility and reactivity. The molecular weight of ganciclovir is approximately 275.31 g/mol, and its structural configuration allows it to mimic natural nucleosides, facilitating its incorporation into viral DNA during replication .

Chemical Reactions Analysis

Ganciclovir undergoes various chemical reactions that are crucial for its synthesis and activity. The primary reaction involved in its synthesis is alkylation, where guanine derivatives are modified to form the desired product. Additionally, hydrolysis reactions play a significant role in converting intermediate compounds into ganciclovir.

In terms of its pharmacological activity, ganciclovir acts as a competitive inhibitor of viral DNA polymerase, leading to chain termination during DNA synthesis. This inhibition is critical for controlling viral replication and is particularly effective against viruses that rely on their own polymerases for DNA synthesis .

Mechanism of Action

The mechanism of action of ganciclovir primarily involves its phosphorylation by viral thymidine kinases, converting it into active triphosphate forms that inhibit viral DNA polymerase. Once incorporated into the growing viral DNA chain, ganciclovir triphosphate causes premature termination due to the absence of a necessary 3' hydroxyl group required for further nucleotide addition.

This mechanism not only inhibits viral replication but also affects host cell DNA synthesis at therapeutic concentrations, leading to potential side effects such as myelosuppression and impaired lymphocyte function . Studies have shown that ganciclovir can suppress T-lymphocyte proliferation by inhibiting DNA synthesis without inducing apoptosis .

Physical and Chemical Properties Analysis

Ganciclovir exhibits several important physical and chemical properties:

  • Solubility: Ganciclovir is soluble in water but has limited solubility in organic solvents.
  • Melting Point: The melting point ranges between 165°C to 168°C.
  • pH Stability: It maintains stability across a pH range from 4 to 8.
  • Partition Coefficient: Ganciclovir has a low octanol/water partition coefficient (logP), indicating limited lipophilicity which affects its bioavailability.

These properties are crucial for its formulation and administration routes, particularly for intravenous delivery in clinical settings .

Applications

Ganciclovir is primarily used in clinical settings for:

  • Treatment of Cytomegalovirus Infections: It is especially beneficial for patients undergoing organ transplants or those with acquired immunodeficiency syndrome (AIDS).
  • Prophylaxis: Ganciclovir is used as a preventive measure against cytomegalovirus disease in high-risk patients.
  • Research Applications: Its ability to inhibit viral replication makes it a valuable tool in virology research and studies focused on antiviral drug development.

Additionally, ongoing research aims to develop prodrugs of ganciclovir that enhance its pharmacokinetic properties and improve therapeutic outcomes .

Introduction to Ganciclovir

Historical Development and Discovery of Nucleoside Analogues

The development of nucleoside analogues represents a cornerstone in antiviral chemotherapy, with ganciclovir emerging as a pivotal agent following the breakthrough discovery of acyclovir. Early nucleoside analogues like idoxuridine (1962) demonstrated antiviral potential but exhibited substantial toxicity, limiting their clinical utility. The introduction of acyclovir in 1983 marked a paradigm shift, proving that selective antiviral activity could be achieved through targeted phosphorylation in infected cells [3] [4]. This breakthrough catalyzed research into structurally modified guanosine analogues with enhanced activity profiles.

Ganciclovir (initially designated DHPG) was patented in 1980 as a derivative of acyclovir featuring an additional hydroxymethyl group on its acyclic side chain. Its development was accelerated during the AIDS epidemic, where cytomegalovirus (CMV) retinitis became a devastating opportunistic infection. The drug’s unusual regulatory pathway involved compassionate use protocols when placebo-controlled trials were deemed unethical due to its pronounced efficacy against CMV. This real-world application provided early evidence of its lifesaving potential, ultimately leading to FDA approval in 1988 [1] [7].

Structural Classification: Acyclic Guanosine Derivative

Ganciclovir (chemical name: 2-amino-9-[(1,3-dihydroxy-2-propoxy)methyl]-1,9-dihydro-6H-purin-6-one; molecular formula: C₉H₁₃N₅O₄) belongs to the acyclic nucleoside analogue family. Its structure diverges from natural guanosine by replacing the ribose sugar with a 2-hydroxypropoxymethyl ether side chain, creating an open-ring configuration [5] [8]. This modification is critical to its antiviral mechanism:

  • Side Chain Flexibility: The acyclic moiety allows conformational adaptability, enhancing binding affinity to viral DNA polymerases.
  • Hydroxymethyl Group: The C3' hydroxymethyl (absent in acyclovir) contributes to superior activity against CMV by facilitating triphosphate formation [2] [6].

Table 1: Structural Comparison of Guanosine Analogues

CompoundCore StructureSide Chain ModificationsAntiviral Spectrum
Guanosine (Natural)Purine + RiboseNoneN/A
AcyclovirAcyclic purine-CH₂OCH₂CH₂OHHSV, VZV
GanciclovirAcyclic purine-CH₂OCH(CH₂OH)CH₂OHCMV, HSV, HHV-6
CidofovirAcyclic cytosinePhosphonomethoxypropylCMV (broad-spectrum)

Significance in Antiviral Chemotherapy: CMV as a Primary Target

Ganciclovir occupies a specialized niche in antiviral therapy due to its potent activity against cytomegalovirus, a double-stranded DNA herpesvirus. CMV infections pose severe risks in immunocompromised populations, including transplant recipients and AIDS patients, where reactivation can cause pneumonitis, colitis, and sight-threatening retinitis. Before ganciclovir, no therapies effectively targeted CMV replication [1] [7].

The drug’s clinical significance stems from two key attributes:

  • Selective Activation: CMV-encoded phosphotransferase (UL97 gene product) phosphorylates ganciclovir 10× more efficiently than host kinases, enabling preferential accumulation of ganciclovir-triphosphate in infected cells [2] [5].
  • DNA Termination Efficiency: Ganciclovir-triphosphate competes with deoxyguanosine triphosphate (dGTP), incorporating into viral DNA and causing chain termination after minimal elongation due to its lack of a 3' hydroxyl group [5] [9].

Table 2: Antiviral Spectrum of Key Nucleoside Analogues

VirusGanciclovirAcyclovirFoscarnet
Cytomegalovirus (CMV)+++-++
Herpes Simplex (HSV)+++++++
Varicella-Zoster (VZV)+++++
Human Herpesvirus-6 (HHV-6)++±+

+++ = High activity; ++ = Moderate; + = Low; ± = Variable; - = Inactive

Properties

CAS Number

82410-32-0

Product Name

Ganciclovir

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)

InChI Key

IRSCQMHQWWYFCW-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Ganciclovir sodium sterile powder occurs as a white to off-white, crystalline, lyophilized powder. Ganciclovir sodium has a solubility of 3 mg/mL in water at 25 °C and neutral pH. Both ganciclovir base and ganciclovir sodium are freely soluble in water at high pH (around 11). At more neutral pH, solubility is reduced, and crystallization may occur in concentrated solutions of the drug (exceeding 10 mg/ml). Ganciclovir sodium contains approximately 4 mEq of sodium per gram of ganciclovir. Following reconstitution with sterile water for injection, ganciclovir sodium solutions containing 50 mg of ganciclovir per mL have a pH of approximately 11 and are colorless. Following further dilution in 0.9% sodium chloride injection or 5% dextrose injection, solutions containing approximately 2.5 mg of ganciclovir per mL have a pH of approximately 10 and an osmolality of 310 mOsm/kg. /Ganciclovir sodium/
In water (25 °C): 4.3 mg/mL at pH 7
Aqueous solubility of the drug is relatively constant over a pH range of 3.5-8.5 but increases substantially in strongly acidic or basic solutions.
1.16e+01 g/L

Synonyms

RS-21592, BW-759

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.